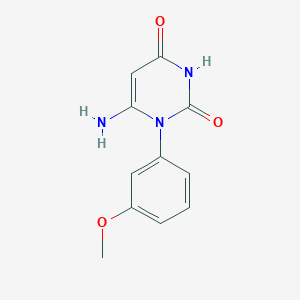

6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

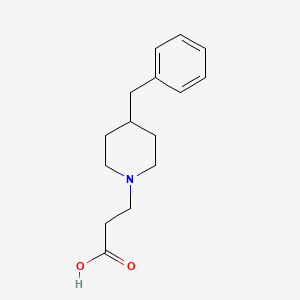

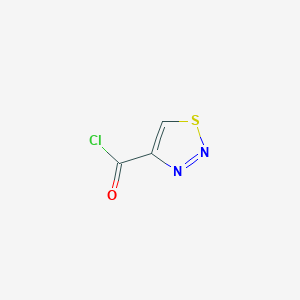

6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of fused pyrimidine derivatives. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The compound features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key characteristics of this compound is the presence of an amino group at the 6-position and a methoxyphenyl group at the 1-position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of dimethylpyrimidine diones with various nucleophiles. For instance, primary amines have been used to react with 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione to yield substituted uracil derivatives . Although the specific synthesis of 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is not detailed in the provided papers, similar synthetic routes could potentially be applied by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar pyrimidine ring system. In closely related compounds, the pyrimidine rings have been found to be nearly planar with slight deviations at certain positions . The substituents on the pyrimidine ring, such as the methoxyphenyl group, can influence the overall molecular conformation and the orientation relative to the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions depending on the substituents present on the ring. For example, alkylamino pyrimidine diones can react with α-amino acid derivatives to afford azomethine ylides or pyrimido[4,5-b]azepine derivatives through condensation or intramolecular ene reactions . The reactivity of the amino group at the 6-position of the pyrimidine ring can lead to the formation of different reaction products when treated with different reagents.

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalysis and Material Synthesis

The compound has been studied for its potential in catalysis and material synthesis. For instance, it was involved in the preparation of nano-sized catalysts for synthesizing 1-(α-Aminoalkyl)-2-naphthols, demonstrating the compound's role in enhancing catalytic efficiency and potentially influencing material properties (Goudarziafshar et al., 2021).

Optical and Nonlinear Optical Applications

The compound has been a part of the synthesis of novel pyrimidine-based bis-uracil derivatives. These derivatives have shown promise in optical, nonlinear optical (NLO), and drug discovery applications, indicating the compound's role in the development of materials with specific optical properties (Mohan et al., 2020).

Molecular Synthesis and Chemical Studies

6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been used in various molecular syntheses, showcasing its versatility in creating complex chemical structures. For instance, it was involved in the construction of substituted pyrimido[4,5-d]pyrimidones, demonstrating its utility in generating new molecular frameworks with potential applications in pharmaceutical chemistry (Hamama et al., 2012).

Supramolecular Chemistry

The compound has contributed to the field of supramolecular chemistry. It was utilized in synthesizing novel crown-containing hydrogen-bonded supramolecular assemblies, which are of significant interest due to their potential applications in sensing, catalysis, and materials science (Fonari et al., 2004).

properties

IUPAC Name |

6-amino-1-(3-methoxyphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-8-4-2-3-7(5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTIYRGBNUNZET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=O)NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)